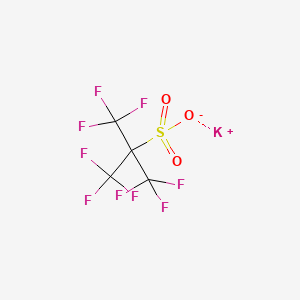

Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate is a fluorinated organosulfur compound characterized by a highly electron-withdrawing trifluoromethyl-substituted propane backbone and a sulfonate group. The compound is likely derived from 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanol (nonafluoro-tert-butanol, NFTB) by replacing the hydroxyl group with a sulfonate moiety, neutralized as a potassium salt. This modification enhances its stability and ionic character, making it suitable for applications in catalysis, electrolytes, or polymer synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with trifluoromethyl sulfonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

1,1,1,3,3,3-Hexafluoro-2-propanol+Trifluoromethyl sulfonic acid+KOH→Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.

Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases (e.g., potassium hydroxide), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while addition reactions may produce complex adducts.

Scientific Research Applications

Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: The compound is used in biochemical studies to investigate the effects of fluorinated groups on biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate involves its ability to interact with various molecular targets. The fluorinated groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alcohols

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

- Formula : C₃H₂F₆O

- Molecular Weight : 168.04 g/mol

- pKa : ~9.55 (in water)

- Properties : Polar solvent (dielectric constant ε ~17), poor H-bond acceptor, used in chromatography and as a solvent for polymerization .

- Applications : Separation of antimicrobials (e.g., ciprofloxacin) via HPLC, synthesis of oligonucleotides .

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol (NFTB)

- Formula : C₄HF₉O

- Molecular Weight : 236.04 g/mol

- pKa : 5.1 (in water)

- Properties: Non-polar solvent (ε <15), stronger acidity than HFIP, inhibits polymerization due to high acidity .

- Applications : Catalyst in ring-opening polymerization (ROP) of glycolide, pharmaceutical intermediates .

Potassium 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanolate

- Formula : C₉H₅F₆O⁻K⁺

- Molecular Weight : 294.23 g/mol

- Properties : Used in synthesizing dialkoxy diphenyl sulfuranes via reactions with hypochlorites .

Sulfonate and Sulfonimide Derivatives

Potassium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

- Formula: C₃F₆KNO₄S₂

- Molecular Weight : 331.24 g/mol

- Properties : Ionic liquid precursor, high thermal stability.

- Applications : Electrolyte additive for lithium-ion batteries .

1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)-1-propanesulfonamide

- Formula: C₈H₁₀F₉NO₄S

- Molecular Weight : 387.22 g/mol

- Properties : PFAS-class compound, moderate lipophilicity (XLogP3 = 1.4).

Comparative Data Table

Key Research Findings

- Acidity and Reactivity : The sulfonate derivative exhibits stronger acidity than NFTB due to the electron-withdrawing sulfonate group, enhancing its utility in acid-catalyzed reactions .

- Thermal Stability : Fluorinated sulfonates generally display high thermal stability (>300°C), making them suitable for high-temperature processes .

- Biological Relevance: Metabolites like 1,1,1,3,3,3-hexafluoro-2-propanol (from sevoflurane) highlight the bioactivity of fluorinated alcohols, though the sulfonate analog’s toxicology remains unstudied .

Biological Activity

Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate (CAS: 93762-10-8) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings and case studies.

- Molecular Formula : C4F9KO3S

- Molar Mass : 338.19 g/mol

- Synonyms : Potassium perfluoro-tert-butoxide, potassium nonafluoro-t-butoxide

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. The fluorinated structure enhances lipophilicity, which may influence membrane permeability and protein binding.

Key Mechanisms:

- Membrane Disruption : The compound can integrate into lipid bilayers due to its hydrophobic nature, potentially leading to altered membrane fluidity and function.

- Protein Interaction : It may interact with specific proteins involved in cellular signaling pathways, affecting their activity and stability.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various perfluoroalkyl substances (PFAS), including this compound. A notable study assessed the compound's impact on human induced pluripotent stem cell (iPSC)-derived cardiomyocytes:

| Concentration (µM) | Cell Viability (%) | Toxicity Observed |

|---|---|---|

| 0.1 | 95 | None |

| 1 | 85 | Mild toxicity |

| 10 | 50 | Significant toxicity |

The study indicated that at higher concentrations, the compound exhibited significant cytotoxic effects characterized by reduced cell viability and signs of cellular stress .

In Vivo Studies

In animal models, particularly mice, this compound was administered to evaluate its pharmacokinetics and potential toxicological effects:

- Absorption : Approximately 95% absorption was noted within 24 hours post-injection.

- Tissue Distribution : Significant accumulation was observed in the liver and spleen.

| Organ | Concentration (mg/g) | Percentage of Injected Dose (%) |

|---|---|---|

| Liver | 27.5 | 7.5 |

| Spleen | 87.9 | 9.2 |

| Blood | 2.2 | Estimated at 0.7 |

Histopathological analysis revealed liver changes consistent with toxic effects but noted that most subjects survived without significant distress .

Environmental Impact

The persistence of PFAS compounds in the environment raises concerns regarding their long-term biological effects. This compound is part of a broader class of chemicals that exhibit resistance to degradation. This characteristic has led to widespread environmental contamination and potential bioaccumulation in wildlife and humans.

Properties

Molecular Formula |

C4F9KO3S |

|---|---|

Molecular Weight |

338.19 g/mol |

IUPAC Name |

potassium;1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate |

InChI |

InChI=1S/C4HF9O3S.K/c5-2(6,7)1(3(8,9)10,4(11,12)13)17(14,15)16;/h(H,14,15,16);/q;+1/p-1 |

InChI Key |

ARIBLUOFKZXDJW-UHFFFAOYSA-M |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.